molecular formula C12H16ClNO B570516 2-MAPB (hydrochloride) CAS No. 100389-74-0

2-MAPB (hydrochloride)

Cat. No.: B570516
CAS No.: 100389-74-0
M. Wt: 225.71 g/mol
InChI Key: MEDMUZZETVRTFG-UHFFFAOYSA-N
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Description

2-MAPB (hydrochloride), also known as 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine hydrochloride, is a synthetic compound belonging to the benzofuran class of chemicals. It is a designer drug with empathogenic effects, similar to other substituted benzofuran derivatives such as 6-APB and 5-MAPB.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-MAPB (hydrochloride) typically involves the reaction of 2-benzofuran with N-methylpropan-2-amine. The process includes several steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions.

    Alkylation: The benzofuran ring is then alkylated with N-methylpropan-2-amine under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-MAPB (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-MAPB (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Substitution reactions can occur at the benzofuran ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction may produce amine derivatives .

Scientific Research Applications

2-MAPB (hydrochloride) has been studied for various scientific research applications:

Mechanism of Action

2-MAPB (hydrochloride) exerts its effects primarily by acting as a monoamine releaser. It has a high affinity for serotonin receptors, particularly the 5-HT2 receptor subtypes. The compound increases the extracellular levels of serotonin by promoting its release and inhibiting its reuptake. This leads to enhanced serotonergic neurotransmission, which is associated with its empathogenic effects .

Comparison with Similar Compounds

2-MAPB (hydrochloride) is similar to other substituted benzofuran derivatives such as:

    6-APB: Known for its entactogenic effects and similar pharmacological profile.

    5-MAPB: Shares similar empathogenic properties but differs in its receptor binding affinity.

    Dimemebfe: Another benzofuran derivative with distinct pharmacological effects.

Uniqueness

What sets 2-MAPB (hydrochloride) apart is its higher activity as a directly acting agonist of 5-HT2 receptor subtypes and its somewhat greater toxicity compared to other similar compounds .

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11;/h3-6,8-9,13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDMUZZETVRTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100389-74-0
Record name 2-(2-(Methylamino)propyl)benzofuran hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100389740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(METHYLAMINO)PROPYL)BENZOFURAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036407P68N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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